2-溴-1-(6-溴吡啶-3-基)乙酮

概述

描述

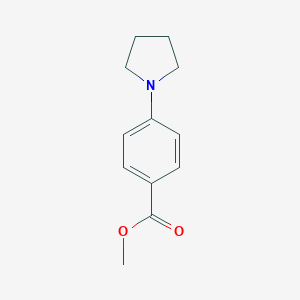

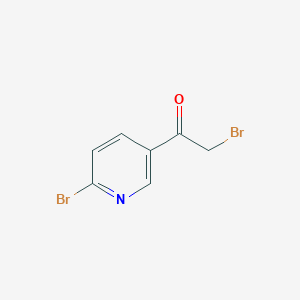

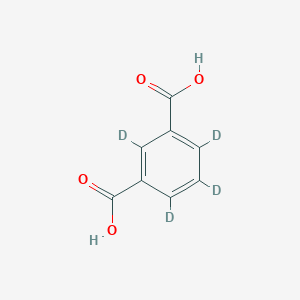

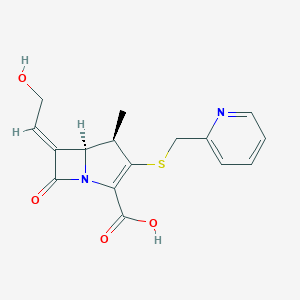

2-Bromo-1-(6-bromopyridin-3-yl)ethanone is a chemical compound that has been synthesized for various applications in organic chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, with bromine substituents on the pyridine ring and an acetyl group attached to the nitrogen atom of the ring.

Synthesis Analysis

The synthesis of 2-Bromo-1-(6-bromopyridin-3-yl)ethanone has been achieved using 2,5-dibromo-pyridine as the starting material. The process involves a two-step reaction that includes magnesium halide exchange and nucleophilic substitution. The reaction is catalyzed by a combination of CuCl, LiCl, and AlCl3, and it proceeds from 0°C to room temperature in THF, yielding up to 81% of the product .

Molecular Structure Analysis

The molecular structure of related bromo-substituted compounds has been characterized using single-crystal X-ray diffraction. These compounds typically exhibit a trans configuration around the C=N double bond, and the crystal structures are stabilized by hydrogen bonds and weak π...π interactions .

Chemical Reactions Analysis

Bromo-substituted pyridines, such as 2-Bromo-1-(6-bromopyridin-3-yl)ethanone, can participate in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been used as a convertible isocyanide for multicomponent chemistry, demonstrating its utility in the synthesis of complex molecules like the potent opioid carfentanil . Additionally, bromo-substituted pyridines can be converted into tridentate ligands for transition metals, indicating their versatility in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted pyridines are influenced by the presence of the bromine atoms and the substituents on the pyridine ring. These properties include solubility, melting point, and reactivity towards other chemical reagents. For example, the halogen-exchange reaction used in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the reactivity of bromo-substituted compounds under certain conditions . The crystallographic data provided for similar compounds suggest that these materials have well-defined crystalline structures, which can be important for their applications in material science and pharmaceuticals .

科学研究应用

化学合成和中间体作用

2-溴-1-(6-溴吡啶-3-基)乙酮在合成各种化合物中充当化学中间体。其作用在于通过热分解形成吡啶基卡宾,有助于创造各种化合物,如2-溴-6-乙烯基吡啶和1-(6-溴吡啶-2-基)乙醇 (Abarca, Ballesteros, & Blanco, 2006)。此外,它已被用于制备具有免疫抑制和细胞毒性特性的生物活性噻唑并[3,2-a]苯并咪唑衍生物,展示了其在创造具有特定性质的化合物中的实用性 (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011)。

合成方法

已经探索了使用不同起始材料和条件合成2-溴-1-(6-溴吡啶-3-基)乙酮的合成过程。一种方法涉及使用2,5-二溴吡啶,突出了一种简单的程序和温和的反应条件 (Jin, 2015)。

结构和光谱研究

从2-溴-1-(6-溴吡啶-3-基)乙酮衍生的化合物的结构分析对于理解它们的化学行为至关重要。例如,对2-(6-溴-3-吡啶基)-8-甲基咪唑并[1,2-a]吡嗪的分析提供了有关这类化合物中溴吡啶取代基排列的见解 (Huang et al., 2010)。此外,相关溴化物的红外和核磁共振光谱研究有助于了解这些化合物上取代基效应 (Thirunarayanan, 2013)。

生物和药物研究

已合成具有潜在生物和药用应用的2-溴-1-(6-溴吡啶-3-基)乙酮类似物。一些衍生物显示出抗血管生成和生长抑制作用,表明它们在癌症研究中的潜力 (Chandru, Sharada, Ananda Kumar, & Rangappa, 2008)。此外,其衍生物已被用于β-肾上腺素受体阻滞剂前体的不对称合成,展示了该化合物在制药开发中的重要性 (Taşdemir, Kalay, Dertli, & Şahin, 2020)。

属性

IUPAC Name |

2-bromo-1-(6-bromopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKIVTCCIHVRWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445835 | |

| Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(6-bromopyridin-3-yl)ethanone | |

CAS RN |

136592-20-6 | |

| Record name | 2-bromo-1-(6-bromopyridin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B142462.png)